molecular formula C15H14O3 B146955 Methyl 2-(4-methylphenoxy)benzoate CAS No. 21905-72-6

Methyl 2-(4-methylphenoxy)benzoate

Cat. No. B146955
CAS RN: 21905-72-6
M. Wt: 242.27 g/mol
InChI Key: YUVWKZDKWYOCFL-UHFFFAOYSA-N
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Description

“Methyl 2-(4-methylphenoxy)benzoate” is an organic compound. It is an ester with the chemical formula C15H14O3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-methylphenoxy)benzoate” consists of a benzoate ester linked to a methylphenoxy group . The molecule has a total of 43 bonds, including 24 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, and 2 six-membered rings .


Physical And Chemical Properties Analysis

“Methyl 2-(4-methylphenoxy)benzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . The average mass of the molecule is 241.262 Da .

Scientific Research Applications

  • Synthesis of Natural Products

    Methyl 2-(4-methylphenoxy)benzoate is an important intermediate in the synthesis of bisbibenzyls, a class of natural products with diverse biological activities. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a compound structurally related to methyl 2-(4-methylphenoxy)benzoate, has been synthesized for this purpose, highlighting the importance of these compounds in natural product synthesis (Lou Hong-xiang, 2012).

  • Chemosensors for Anions

    Derivatives of methyl 2-(4-methylphenoxy)benzoate have been reported as novel anion sensors. These compounds exhibit spectroscopic and colorimetric properties useful for fluoride sensing, as demonstrated by two compounds containing phenolic hydroxyl and 1,3,4-oxadiazole groups (Jiantao Ma et al., 2013).

  • Biological Activity

    Methyl 2-(4-methylphenoxy)benzoate derivatives have been isolated from natural sources and shown to possess biological activities. For instance, a related compound, methyl 2-[propanamide-2'-methoxycarbonyl]-benzoate, exhibited chymotrypsin inhibitory activity and was active against bacteria such as Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

  • Polymer Synthesis

    Compounds related to methyl 2-(4-methylphenoxy)benzoate have been used in the synthesis of hyperbranched aromatic polyamides. These polymers, derived from monomers like methyl 3,5-bis(4-aminophenoxy)benzoate, exhibit desirable properties such as solubility in various solvents and have potential applications in high-performance materials (Gang Yang, M. Jikei, M. Kakimoto, 1999).

  • Photostabilization Studies

    Methyl 2-(4-methylphenoxy)benzoate derivatives have been investigated for their role in photostabilization. Studies involving methyl salicylate and related compounds, such as methyl 2-methoxybenzoate, have explored their ability to generate and quench singlet molecular oxygen, a crucial aspect in photoprotection (A. Soltermann et al., 1995).

  • Catalysis and Transformation Studies

    Research into the transformation of phenolic compounds to benzoates, like the anaerobic transformation of phenol to benzoate, provides insights into the reactivity and potential applications of these compounds in environmental and chemical processes (B. Genthner, G. Townsend, P. Chapman, 1989).

  • Analytical Applications in Cosmetics

    Methyl 2-(4-methylphenoxy)benzoate and its derivatives have been included in methods for the determination of preservatives in cosmetics, demonstrating their relevance in analytical chemistry and quality control (T. Wu, C. Wang, X. Wang, Q. Ma, 2008).

properties

IUPAC Name

methyl 2-(4-methylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVWKZDKWYOCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347113
Record name Methyl 2-(4-methylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-methylphenoxy)benzoate

CAS RN

21905-72-6
Record name Methyl 2-(4-methylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 37.70 g of 2-(4-methylphenoxy)-benzoic acid was 12.0 mL of concentrated sulfuric acid in 500 mL of methanol was refluxed for 14 hours. After cooling, the reaction mixture was concentrated in vacuo and the residue was added to a mixture of methylene chloride and water. The organic phase was separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was kugelrohr distilled (120°-135°/0.025 torr) to furnish 35.08 g of methyl 2-(4-methylphenoxyl)benzoate, m.p. 31°-34°. NMR (200 MHz, CDCl3) δ7.87 (d of d, 1H); 7.39 (t of d, 1H); 7.11 (m, 3H); 6.88 (m, 3H); 3.81 (s, 3H); 2.30 (s, 3H).
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Carini, JV Duncia, AL Johnson… - Journal of medicinal …, 1990 - ACS Publications
A series of compounds has been synthesized and demonstrated tobe antagonists of the angiotensin II (All) receptor. These compounds are structurally relatedto the jV-(…
Number of citations: 121 pubs.acs.org

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